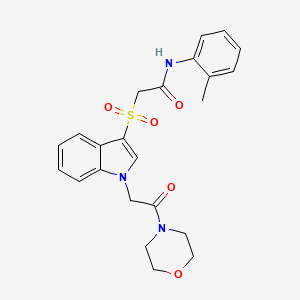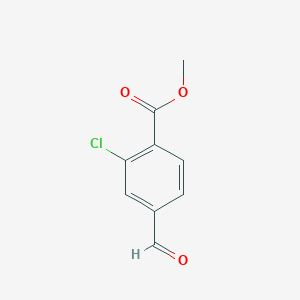
Methyl 2-chloro-4-formylbenzoate
Vue d'ensemble
Description
Methyl 2-chloro-4-formylbenzoate is an organic compound with the molecular formula C9H7ClO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a chlorine atom and a formyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct chlorination of methyl 4-formylbenzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-chloro-4-carboxybenzoic acid.
Reduction: Methyl 2-chloro-4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-chloro-4-formylbenzoate is used in several scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-4-formylbenzoate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the chlorine is attached. This results in the formation of a new carbon-nucleophile bond and the release of a chloride ion.
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-4-formylbenzoate can be compared with other similar compounds, such as:
Methyl 4-chloro-2-formylbenzoate: Similar structure but with different positions of the chlorine and formyl groups.
Methyl 2-formylbenzoate: Lacks the chlorine substituent, which affects its reactivity and applications.
Methyl 4-formylbenzoate: Similar to methyl 2-formylbenzoate but with the formyl group in a different position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and the types of reactions it can undergo.
Propriétés
IUPAC Name |
methyl 2-chloro-4-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMVVAXABVYJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3']Bipiperidinyl-1'-yl-acetic acid](/img/structure/B2922007.png)
![1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2922009.png)
![[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol](/img/structure/B2922010.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2922011.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922014.png)
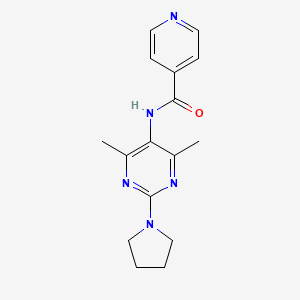
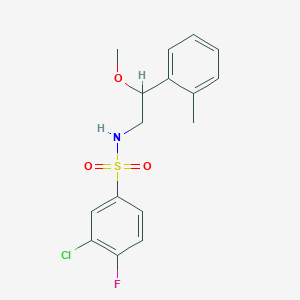
![6-Cyclopropyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2922020.png)
![1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2922021.png)
![1-butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B2922022.png)
![1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922026.png)
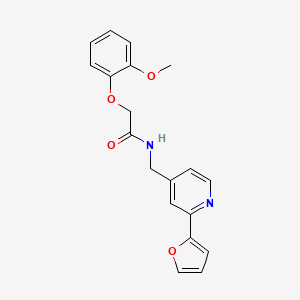
![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2922029.png)
